4-(Chloromethyl)benzamide
Overview
Description
4-(Chloromethyl)benzamide is an organic compound with the molecular formula C8H8ClNO It is a derivative of benzamide, where a chloromethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 4-chloromethylbenzoic acid with ammonia or an amine under suitable conditions to form the amide bond. Another method includes the chloromethylation of benzamide using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the chloromethylation of benzamide derivatives using chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or other strong bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzamides, depending on the nucleophile used.
Oxidation: Products include 4-chloromethylbenzoic acid and other oxidized derivatives.
Reduction: Products include 4-(chloromethyl)benzylamine and related compounds.
Scientific Research Applications
4-(Chloromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzamide involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The amide group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzylamine
- 4-(Chloromethyl)benzoyl chloride
Comparison: 4-(Chloromethyl)benzamide is unique due to the presence of both the chloromethyl and amide functional groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-(Chloromethyl)benzoic acid primarily undergoes reactions typical of carboxylic acids, while 4-(Chloromethyl)benzylamine is more reactive in nucleophilic substitution reactions due to the presence of the amine group .
Properties
IUPAC Name |
4-(chloromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVILZFVTUVWJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332508 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84545-14-2 | |
Record name | 4-(Chloromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 4-(Chloromethyl)benzamide in the context of these research papers?
A1: this compound serves as a key building block for synthesizing various compounds, particularly ionic organic compounds with potential applications as gelators and dispersants. For instance, it reacts with 1,2-phenylenediamine to produce N,N'-1,2-Phenylenebis(this compound). [] Further reactions with N,N,N',N'-tetramethylalkylenediamines can lead to the formation of ionic organic compounds capable of gelling neutral aqueous solutions or alcohols. [, ]
Q2: How is this compound characterized?
A2: Researchers have employed various techniques to characterize this compound and its derivatives. These include:
- Spectroscopic Methods: FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry (low- and high-resolution EI-MS) have been used to confirm the structure and purity of the compound. []
- Melting Point Determination: The melting point of N,N'-1,2-Phenylenebis(this compound), a derivative, has been determined. []
Q3: What are the potential applications of polymers synthesized using this compound?
A3: this compound plays a crucial role in synthesizing ionene polymers with N,N'-(p-phenylene)dibenzamide linkages. These polymers exhibit remarkable properties, including:
- Hydrogel Formation: They can form physical hydrogels in water at low concentrations (1-5 wt%) without requiring additional additives. [, ]
- Self-Healing Properties: These hydrogels display thixotropic behavior, rapidly recovering their structure after mechanical disruption. []
- Dispersant for Carbon Nanotubes: The cationic nature of these polymers enables them to effectively disperse single-walled carbon nanotubes (SWNTs) in water. [, ]
Q4: How does the structure of the diamine spacer in ionene polymers affect their gelation ability?
A4: Research suggests that the length of the diamine spacer significantly influences the gelation ability of ionene polymers synthesized from this compound. Longer spacers, such as hexylene linkers, tend to promote gelation more effectively compared to shorter ones. []
Q5: Are there any known impurities associated with Imatinib Mesylate synthesis that involve this compound?
A5: Yes, N-[4-methyl-3-(4-methyl-3-yl-pyrimidin-2-ylamino)-phenyl]-4- chloromethyl benzamide (Imp. 2) is a genotoxic impurity identified during Imatinib Mesylate synthesis. Analytical methods, including UHPLC-MS/MS, have been developed to quantify its presence in drug formulations. [] This highlights the importance of impurity profiling and control during drug development.
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